REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
|
Name
|
( iv )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( v )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
high density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
HDPE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an alternative embodiment, the inhalation solution of the present invention may be prepared
|
Type
|
ADDITION
|
Details
|
for mixing
|
Type
|
CUSTOM
|
Details
|
of between 18° C. to 25° C.
|
Type
|
ADDITION
|
Details
|
while mixing
|
Type
|
DISSOLUTION
|
Details
|
are dissolved
|
Type
|
CUSTOM
|
Details
|
Purified Water USP
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
|
Name
|
( iv )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( v )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
high density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
HDPE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an alternative embodiment, the inhalation solution of the present invention may be prepared
|
Type
|
ADDITION
|
Details
|
for mixing
|
Type
|
CUSTOM
|
Details
|
of between 18° C. to 25° C.
|
Type
|
ADDITION
|
Details
|
while mixing
|
Type
|
DISSOLUTION
|
Details
|
are dissolved
|
Type
|
CUSTOM
|
Details
|
Purified Water USP
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl-].[Na+].[CH3:8][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:11])[CH3:10].OS(O)(=O)=O>O>[CH3:11][C:9]([NH:12][CH2:13][CH:14]([OH:24])[C:15]1[CH:16]=[CH:17][C:18]([OH:23])=[C:19]([CH2:21][OH:22])[CH:20]=1)([CH3:8])[CH3:10] |f:1.2,3.4|
|
Name
|
( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
|
Name
|
( iv )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( v )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
high density polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
HDPE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In an alternative embodiment, the inhalation solution of the present invention may be prepared
|
Type
|
ADDITION
|
Details
|
for mixing
|
Type
|
CUSTOM
|
Details
|
of between 18° C. to 25° C.
|
Type
|
ADDITION
|
Details
|
while mixing
|
Type
|
DISSOLUTION
|
Details
|
are dissolved
|
Type
|
CUSTOM
|
Details
|
Purified Water USP
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |